molecular formula C18H28N2O2 B13161107 Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate

Cat. No.: B13161107
M. Wt: 304.4 g/mol
InChI Key: GRDJSTQQMVNOOT-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a tert-butyl carbamate group, an amino group, and a 3,5-dimethylphenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable aryl halide.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.

    Final Assembly: The protected amino group is then deprotected, and the final compound is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the aromatic substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine ring.

Scientific Research Applications

Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 3,5-dimethylphenyl group and a tert-butyl carbamate group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-12-8-13(2)10-14(9-12)15-6-7-20(11-16(15)19)17(21)22-18(3,4)5/h8-10,15-16H,6-7,11,19H2,1-5H3

InChI Key

GRDJSTQQMVNOOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CCN(CC2N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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